molecular formula C12H17N3O2 B2441030 N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide CAS No. 2411313-17-0

N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide

Cat. No.: B2441030
CAS No.: 2411313-17-0
M. Wt: 235.287
InChI Key: LYNBBVHNSNZWIZ-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide is a chemical compound that features a pyrazole ring, an oxane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with an appropriate oxane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary, but it generally involves multiple steps, including the formation of intermediates that are subsequently converted to the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with additional hydrogen atoms .

Scientific Research Applications

N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-12(16)14-10-4-5-17-11(6-10)9-7-13-15(2)8-9/h3,7-8,10-11H,1,4-6H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBBVHNSNZWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CCO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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